![molecular formula InN B1203082 氮化铟 CAS No. 25617-98-5](/img/structure/B1203082.png)
氮化铟
描述
Indium nitride is a semiconductor material with a small bandgap, making it highly valuable in various electronic and optoelectronic applications. It is known for its potential use in high-speed electronics and solar cells due to its unique properties, including a bandgap of approximately 0.7 electron volts .
Synthetic Routes and Reaction Conditions:
Sonochemical Synthesis: Indium nitride nanoparticles can be synthesized using ultrasound power.
Chemical Vapor Deposition (CVD): Indium nitride films and nanostructures can be prepared using CVD techniques.
Molecular Beam Epitaxy (MBE): Single crystalline indium nitride films can be obtained using MBE and plasma-assisted MBE techniques.
Industrial Production Methods:
Metalorganic Chemical Vapor Deposition (MOCVD): Thin layers of indium nitride can be grown using MOCVD, which is a widely used industrial method for producing high-quality semiconductor films.
Types of Reactions:
Oxidation: Indium nitride can undergo oxidation reactions, leading to the formation of indium oxide.
Reduction: Reduction reactions can convert indium nitride back to indium metal and nitrogen gas.
Substitution: Indium nitride can participate in substitution reactions, where nitrogen atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive species under controlled conditions.
Major Products:
Oxidation: Indium oxide.
Reduction: Indium metal and nitrogen gas.
Substitution: Compounds with substituted nitrogen atoms.
科学研究应用
Optoelectronic Devices
Infrared Lasers and Photonic Applications
Indium nitride's ability to emit light in the near-infrared region (1.5–1.9 μm) makes it suitable for laser applications, particularly in telecommunications. Recent studies have demonstrated stimulated emission in crystalline InN layers, indicating its potential for laser development .
Table 1: Key Properties of InN for Optoelectronic Applications
Property | Value |
---|---|
Band Gap | ~0.7 eV |
Emission Wavelength | 1.5 – 1.9 μm |
Electron Mobility | Up to 4000 cm²/V·s |
Dislocation Density | (1-10) × 10¹⁰ cm⁻² |
Photovoltaic Devices
Indium nitride is also being investigated as a material for high-efficiency solar cells. Its band gap allows it to be used as a transparent conducting layer in heterojunction solar cells, potentially leading to conversion efficiencies exceeding 30% when combined with silicon . The versatility of indium gallium nitride alloys further enhances its application across the visible spectrum.
Case Study: Heterojunction Solar Cells
Yamamoto et al. explored the use of InN as a transparent conducting window material in solar cells, achieving promising results that suggest a significant increase in efficiency due to the optimal band gap alignment with silicon .
High-Speed Electronics
The high electron mobility of indium nitride makes it an attractive candidate for high-speed electronic devices. Research indicates that InN can achieve electron mobilities greater than 4000 cm²/V·s, making it suitable for applications in high-frequency transistors and other electronic components .
Table 2: Electron Mobility Data for Indium Nitride
Growth Method | Maximum Electron Mobility (cm²/V·s) | Carrier Concentration (cm⁻³) |
---|---|---|
Molecular Beam Epitaxy | 4000 | ~10¹⁸ |
Reactive Evaporation | 2700 | ~5.3 × 10¹⁶ |
Surface Applications and Charge Accumulation
Recent findings have revealed that indium nitride can support a significant accumulation of negative charge at its surface, which can enhance its performance in metal-semiconductor contacts by reducing resistance and eliminating Schottky barriers . This property is particularly beneficial for developing low-resistance contacts in electronic devices.
Photoelectrochemical Water Splitting
Indium nitride has been studied for its potential role in photoelectrochemical water splitting, which is crucial for hydrogen generation as a clean energy source. Its unique electronic properties allow it to absorb light effectively and facilitate the necessary chemical reactions .
作用机制
Indium nitride (InN) is a small bandgap semiconductor material with potential applications in solar cells and high-speed electronics . This article will explore the mechanism of action of indium nitride, also known as azanylidyneindigane.
Target of Action
The primary target of indium nitride is the semiconductor industry , where it is used in the fabrication of various electronic devices. It is particularly useful in the creation of optoelectronic devices due to its unique properties .
Mode of Action
Indium nitride interacts with its targets through its semiconducting properties . It has a small bandgap, which has been established as 0.7 eV depending on temperature . This small bandgap allows for efficient electron movement, making it an excellent material for use in electronic devices.
Result of Action
The result of indium nitride’s action is the efficient operation of electronic devices. Its small bandgap and high electron mobility allow for the creation of devices such as solar cells and high-speed electronics . Additionally, indium nitride can form ternary alloys with gallium or aluminum, increasing the versatility of group-III nitride optoelectronic devices .
Action Environment
The action of indium nitride can be influenced by environmental factors such as temperature. For instance, the bandgap of indium nitride has been established as 0.7 eV, but this can vary depending on temperature . Additionally, the growth of indium nitride nanostructures can be affected by the growth temperature .
相似化合物的比较
- Gallium Nitride (GaN)
- Aluminum Nitride (AlN)
- Indium Gallium Nitride (InGaN)
- Aluminum Gallium Nitride (AlGaN)
- Aluminum Indium Gallium Nitride (AlInGaN)
Indium nitride’s unique properties, such as its small bandgap and high electron mobility, distinguish it from other similar compounds, making it a valuable material for various advanced applications.
生物活性
Indium nitride (InN) is a semiconductor material with significant potential in various applications, including optoelectronics and photocatalysis. Its biological activity, however, has garnered attention due to its implications for human health and environmental safety. This article explores the biological activity of InN, including its toxicity, potential therapeutic effects, and environmental interactions.
Overview of Indium Nitride
Indium nitride is characterized by its low band gap and high electron mobility, making it suitable for infrared optoelectronics. Its unique properties have led to extensive research into its applications in electronics and materials science. However, understanding its biological implications is crucial for safe utilization.
Toxicity Studies
Numerous studies have investigated the toxicity of indium compounds, particularly focusing on InN and its derivatives. The following table summarizes key findings from various research studies on the toxicity of InN:
Case Study: Respiratory Effects
A study focused on the respiratory effects of indium compounds found that exposure resulted in altered respiratory functions, including changes in tidal volume and respiratory frequency. Notably, ITO exposure caused persistent respiratory issues even after a recovery period of four weeks .
Biological Mechanisms
The biological activity of InN is not limited to toxicity; it also exhibits potential therapeutic effects. Research has shown that indium compounds can interact with biological systems in various ways:
- Iron Mimicry : Indium can mimic iron in biological processes, potentially disrupting iron homeostasis . This property may lead to both toxic effects and therapeutic applications.
- Photocatalytic Activity : Indium nitride nanoparticles have been shown to enhance the photocatalytic degradation of pollutants like methylene blue when combined with titanium dioxide (TiO2) under UV light . This suggests potential environmental applications for InN in pollution remediation.
Synthesis and Characterization
The synthesis of InN nanoparticles has been explored through various methods, including sonochemical synthesis. This method allows for the production of phase-pure wurtzite InN with enhanced photocatalytic properties . Characterization techniques such as X-ray diffraction (XRD) and high-resolution transmission electron microscopy (HRTEM) confirm the structural integrity of synthesized nanoparticles.
Environmental Impact
The environmental implications of InN are significant due to its potential release into ecosystems through industrial processes. Studies indicate that inhaled indium compounds primarily deposit in the lungs, raising concerns about long-term exposure effects on human health and wildlife .
属性
IUPAC Name |
azanylidyneindigane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAIGJYBQQYSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[In] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InN | |
Record name | Indium nitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium_nitride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067112 | |
Record name | Indium nitride (InN) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.825 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Grey powder; [MSDSonline] | |
Record name | Indium nitride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9311 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25617-98-5 | |
Record name | Indium nitride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25617-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indium nitride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025617985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indium nitride (InN) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Indium nitride (InN) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium nitride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the challenges associated with synthesizing high-quality InN?
A1: InN synthesis poses several challenges due to its low dissociation temperature (~600 °C) [] and the large difference in partial pressures between typical precursors like trimethylindium (TMI) and ammonia (NH3) []. This often leads to difficulties in achieving stoichiometric growth and controlling nitrogen vacancies.
Q2: How does High-Pressure Chemical Vapor Deposition (HPCVD) address the challenges in InN growth?
A2: HPCVD offers a promising route for InN growth by injecting ambient nitrogen at super-atmospheric pressures, effectively suppressing InN surface dissociation at elevated temperatures []. This technique allows for a wider range of processing parameters, including higher growth temperatures, enabling improved crystalline quality.
Q3: Can alternative precursors be used for InN growth via Metal-Organic Vapor Phase Epitaxy (MOVPE)?
A3: While ammonia remains the preferred nitrogen precursor for MOVPE, research indicates that combining it with triethylindium can enhance growth rates while maintaining optimal crystalline quality [].
Q4: What is the role of plasma-assisted techniques in InN deposition?
A4: Plasma-assisted techniques, like plasma-assisted molecular beam epitaxy (PAMBE), are instrumental in activating nitrogen, a crucial factor for efficient InN growth [, ]. They provide a source of reactive nitrogen species, enabling the growth of high-quality InN films even at lower temperatures.
Q5: How does the choice of substrate influence InN growth?
A5: Lattice mismatch between InN and commonly used substrates like sapphire necessitates strategies like double-step growth processes []. The use of GaN/sapphire templates offers improved lattice matching, leading to better crystal quality compared to direct growth on sapphire substrates [].
Q6: What are the lattice parameters of wurtzite InN?
A7: Rietveld refinement studies have determined the lattice parameters of wurtzite InN to be a = 3.5366 ± 0.0005 Å and c = 5.7009 ± 0.0005 Å, with a c/a ratio of 1.612 ± 0.0005 []. These parameters can vary slightly depending on growth conditions and the presence of strain.
Q7: How does temperature affect the lattice parameters of InN?
A8: X-ray diffraction studies within the temperature range of 105-295 K reveal a smooth, almost linear increase in both a and c lattice parameters with rising temperature []. This behavior highlights the importance of considering temperature effects in InN-based device design.
Q8: What is the significance of the free structural parameter 'u' in wurtzite InN?
A9: The free structural parameter 'u', representing the anion displacement along the c-axis, provides insights into the bonding characteristics and structural stability of wurtzite crystals. For InN, 'u' has been experimentally determined to be 0.3769(14) [].
Q9: What is the band gap energy of InN, and why is it of interest?
A10: The band gap energy of InN has been a subject of debate. While initially believed to be around 1.9 eV, recent studies point to a much narrower band gap, potentially as low as 0.7 eV [, ]. This narrow band gap makes InN attractive for infrared optoelectronics, including high-efficiency solar cells and infrared detectors.
Q10: What factors influence the observed band gap energy of InN?
A11: Factors like film quality, strain, and the presence of impurities, particularly oxygen, can significantly influence the measured band gap energy of InN [, ]. Accurate determination of the intrinsic band gap requires careful material characterization and analysis.
Q11: How does quantum confinement affect the optical properties of InN nanostructures?
A12: Quantum confinement effects become significant in nanoscale InN structures, such as nanowires. This can lead to a blueshift in the emitted light, pushing the emission into the visible range for nanowires with diameters around 1 nm []. This property opens avenues for developing InN-based LEDs emitting green or cyan light [].
Q12: What is the dominant type of conductivity in InN, and what contributes to it?
A13: Indium Nitride exhibits a strong propensity for n-type conductivity, primarily attributed to the presence of native point defects, particularly indium vacancies (In vacancies) and their complexes [, ]. These defects act as donors, contributing to the unintentional n-type behavior.
Q13: How do growth conditions influence the formation of In vacancies in InN?
A14: Studies on In-polar InN grown by plasma-assisted MBE suggest that stoichiometric conditions during growth might not be the primary factor influencing In vacancy formation []. Instead, optimizing the buffer layer appears to play a more significant role, highlighting the importance of structural factors in defect control [].
Q14: What is the role of positron annihilation spectroscopy in studying defects in InN?
A15: Positron annihilation spectroscopy serves as a powerful tool for characterizing vacancy-type defects in InN [, , ]. By analyzing the annihilation characteristics of positrons trapped at defects, researchers can gain valuable insights into the types and concentrations of these defects.
Q15: How do thermal annealing and irradiation affect defects in InN?
A16: Research indicates that rapid thermal annealing after He-irradiation can induce significant changes in the defect structure of InN []. This process can lead to the restructuring of In vacancies near the film-substrate interface, potentially influencing the material's electrical properties [].
Q16: What types of InN nanostructures have been synthesized, and what are their potential applications?
A17: Various InN nanostructures, including nanowires [, , , , ], nanoparticles [], and microtubes [], have been successfully synthesized. These nanostructures exhibit unique properties that make them suitable for applications like high-efficiency LEDs [, ], near-infrared photodetectors [], and electrochromic devices [].
Q17: How does the morphology of InN nanostructures influence their properties?
A18: The morphology of InN nanostructures plays a crucial role in determining their properties. For instance, in InN nanowires, the shape of the cross-section can affect the emitted light color due to quantum confinement effects []. Controlling the morphology is, therefore, essential for tailoring InN nanostructures for specific applications.
Q18: What are the advantages of using InN nanocrystals in near-infrared photodetectors?
A19: InN nanocrystals offer high photoresponsivity in the near-infrared (NIR) range, making them attractive for NIR detection []. Their size-tunable optical properties and compatibility with large-area fabrication techniques further enhance their potential for various sensing applications.
Q19: How can the surface of InN be modified for improved device performance?
A20: Surface treatments, such as chemical etching [], can be employed to control the surface morphology and properties of InN. For example, etching InN with alkaline solutions like KOH can produce smooth, etch-pit-free surfaces, enhancing its suitability for device fabrication [].
Q20: What are the potential advantages of InN over other III-nitride materials?
A21: Compared to other III-nitrides like GaN, InN boasts a higher theoretical electron mobility and a narrower band gap [, ]. These properties make InN particularly attractive for high-speed electronic devices and applications requiring infrared light emission or detection.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。